molecular formula C24H28N2O6 B4111606 5-[4-[4-(4-Carboxybutanoylamino)-3-methylphenyl]-2-methylanilino]-5-oxopentanoic acid

5-[4-[4-(4-Carboxybutanoylamino)-3-methylphenyl]-2-methylanilino]-5-oxopentanoic acid

Cat. No.: B4111606
M. Wt: 440.5 g/mol
InChI Key: MJYRPRFCUNUXIH-UHFFFAOYSA-N
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Description

5-[4-[4-(4-Carboxybutanoylamino)-3-methylphenyl]-2-methylanilino]-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.

Properties

IUPAC Name

5-[4-[4-(4-carboxybutanoylamino)-3-methylphenyl]-2-methylanilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-15-13-17(9-11-19(15)25-21(27)5-3-7-23(29)30)18-10-12-20(16(2)14-18)26-22(28)6-4-8-24(31)32/h9-14H,3-8H2,1-2H3,(H,25,27)(H,26,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYRPRFCUNUXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CCCC(=O)O)C)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[4-(4-Carboxybutanoylamino)-3-methylphenyl]-2-methylanilino]-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the core structure: This involves the reaction of 4-carboxybutanoic acid with an appropriate amine to form an amide bond.

    Substitution reactions:

    Final assembly: The final step involves the coupling of the intermediate products to form the target compound under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-[4-(4-Carboxybutanoylamino)-3-methylphenyl]-2-methylanilino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert certain functional groups to their reduced forms, altering the compound’s properties.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound for specific applications.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[4-[4-(4-Carboxybutanoylamino)-3-methylphenyl]-2-methylanilino]-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-[4-(4-Carboxybutanoylamino)-3-methylphenyl]-2-methylanilino]-5-oxopentanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Carboxyphenylboronic acid pinacol ester: Shares similar functional groups and reactivity.

    Indole derivatives: Known for their diverse biological activities and structural similarities.

Uniqueness

5-[4-[4-(4-Carboxybutanoylamino)-3-methylphenyl]-2-methylanilino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-[4-(4-Carboxybutanoylamino)-3-methylphenyl]-2-methylanilino]-5-oxopentanoic acid
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5-[4-[4-(4-Carboxybutanoylamino)-3-methylphenyl]-2-methylanilino]-5-oxopentanoic acid

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